Product packaging for 5-(hydroxymethyl)dihydrofuran-2(3H)-one(Cat. No.:CAS No. 10374-51-3)

5-(hydroxymethyl)dihydrofuran-2(3H)-one

Cat. No.: B183675
CAS No.: 10374-51-3
M. Wt: 116.11 g/mol
InChI Key: NSISJFFVIMQBRN-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Lactone Derivatives

5-(hydroxymethyl)dihydrofuran-2(3H)-one belongs to the class of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. Specifically, it is a derivative of furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org The "dihydro" prefix indicates the presence of a saturated furan ring.

Furthermore, it is classified as a γ-lactone. Lactones are cyclic esters, and the Greek letter indicates the number of carbon atoms in the ring. A γ-lactone possesses a five-membered ring, which is a common structural motif found in many natural products. This structural classification is crucial as the lactone ring imparts specific chemical reactivity to the molecule.

Significance as a Chiral Building Block in Organic Synthesis

One of the most significant aspects of this compound in academic research is its role as a chiral building block. bldpharm.com Chirality, or "handedness," is a fundamental property in chemistry, particularly in the synthesis of biologically active molecules. The compound possesses a stereocenter at the C5 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one and (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one. bldpharm.com

This chirality is pivotal as the biological effects of a molecule can be highly dependent on its stereochemistry. The (S)-enantiomer, for instance, has been noted for its utility in the synthesis of complex molecules where a specific stereochemical outcome is desired. The ability to use a pre-existing chiral center in a starting material like this simplifies the synthesis of enantiomerically pure target molecules, a key goal in medicinal chemistry and materials science.

Overview of Research Trajectories and Academic Relevance

Research involving this compound has followed several key trajectories. A significant area of investigation is its use as a precursor in the synthesis of pharmaceuticals and natural products. Its versatile structure allows for a range of chemical transformations, including oxidation of the hydroxymethyl group and reactions involving the lactone ring.

Academically, the compound is relevant for studies in asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral product. The development of new synthetic methods that utilize this and other chiral lactones is an active area of research. Furthermore, its derivatives have been explored for their potential biological activities, contributing to the broader understanding of structure-activity relationships in medicinal chemistry. The compound serves as a valuable tool for chemists to construct more complex and functionally rich molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B183675 5-(hydroxymethyl)dihydrofuran-2(3H)-one CAS No. 10374-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)oxolan-2-one
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InChI

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSISJFFVIMQBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347209
Record name 5-(Hydroxymethyl)dihydro-2(3H)-furanone
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Molecular Weight

116.11 g/mol
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CAS No.

10374-51-3, 32780-06-6
Record name 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-
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Record name S-(+)-4-Hydroxymethyl-4-butanolide
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Record name 5-(Hydroxymethyl)dihydro-2(3H)-furanone
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Record name 5-(hydroxymethyl)oxolan-2-one
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Synthetic Methodologies for 5 Hydroxymethyl Dihydrofuran 2 3h One

Established Laboratory-Scale Synthetic Routes

Asymmetric Organocatalytic Domino Michael-SN2 Reactions for Enantioselective Synthesis

The enantioselective synthesis of γ-butyrolactones, including 5-(hydroxymethyl)dihydrofuran-2(3H)-one, can be achieved through asymmetric organocatalytic domino reactions. One conceptual approach involves a Michael addition followed by an intramolecular SN2 reaction. In a hypothetical scenario tailored for the target molecule, a chiral organocatalyst, such as a bifunctional amine-squaramide, would be employed to facilitate the asymmetric Michael addition of a suitable nucleophile to an α,β-unsaturated ester bearing a leaving group at the γ-position.

The reaction would proceed through the activation of the Michael acceptor by the organocatalyst, enabling a stereocontrolled attack by the nucleophile. Subsequent intramolecular cyclization via an SN2 displacement of the leaving group would then furnish the desired γ-butyrolactone ring with high enantioselectivity. While a direct literature precedent for a domino Michael-SN2 reaction for the synthesis of this compound is not prominently detailed, the principles of organocatalytic asymmetric vinylogous Michael additions of α,β-unsaturated γ-butyrolactams to nitroolefins and other acceptors have been well-established, demonstrating the feasibility of such a strategy.

Reactants Catalyst Key Transformations Product Stereoselectivity
α,β-Unsaturated ester with γ-leaving group, NucleophileChiral bifunctional organocatalyst (e.g., amine-squaramide)Asymmetric Michael addition, Intramolecular SN2 cyclizationEnantioenriched γ-butyrolactoneHigh enantioselectivity (hypothetical)

Multi-Step Synthesis via PIFA-Mediated Oxidation and Borane (B79455) Reduction

A multi-step synthesis provides a viable route to this compound, leveraging an oxidative cyclization followed by a selective reduction.

The initial step involves the oxidative cyclization of a suitable alkenoic acid, such as 4-pentenoic acid, to form a γ-lactone. [Bis(trifluoroacetoxy)iodo]benzene (PIFA) is an effective hypervalent iodine reagent for this transformation. The reaction proceeds via an intramolecular oxyiodination of the double bond, followed by the displacement of the iodine species to form the lactone ring. This method offers a direct approach to the γ-butyrolactone core structure.

Following the formation of a succinic anhydride derivative, a selective reduction is required to yield the target hydroxymethyl lactone. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), are well-suited for the reduction of carboxylic acids and their derivatives. In this context, the borane would selectively reduce one of the carbonyl groups of the anhydride to a methylene group, leading to the formation of the γ-butyrolactone ring. Subsequent workup would yield this compound. The mechanism involves the coordination of borane to the carbonyl oxygen, followed by hydride transfer.

Starting Material Reagent Intermediate Final Product
4-Pentenoic acidPIFAγ-lactone intermediate-
Succinic anhydride derivativeBorane (BH₃·THF)-This compound

Preparation from (S)-5-oxotetrahydrofuran-2-carboxylic acid

An established and efficient route to enantiopure (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one utilizes (S)-5-oxotetrahydrofuran-2-carboxylic acid, also known as (S)-γ-carboxy-γ-butyrolactone, as the starting material. This chiral precursor is readily available and can be prepared from L-glutamic acid.

The synthesis involves the selective reduction of the carboxylic acid functionality of (S)-5-oxotetrahydrofuran-2-carboxylic acid. This can be achieved using a mild and selective reducing agent such as borane. The borane reagent will preferentially reduce the carboxylic acid to the corresponding primary alcohol without affecting the lactone carbonyl group. This transformation directly yields (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one in a single, stereospecific step.

Starting Material Reagent Product Key Advantage
(S)-5-oxotetrahydrofuran-2-carboxylic acidBorane (e.g., BH₃·THF)(S)-5-(hydroxymethyl)dihydrofuran-2(3H)-oneHigh stereospecificity, readily available chiral starting material

Application in the Synthesis of Anti-HIV Agents (e.g., β-F-ddA)

(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is a crucial chiral starting material for the synthesis of various nucleoside analogues with antiviral activity, including the potent anti-HIV agent β-F-ddA (2',3'-dideoxy-2'-fluoro-arabinofuranosyl adenine).

Utilization in Analog Synthesis (e.g., Nucleoside, Acetylcholine, (+)-Muricatacin Analogs)

The enantiopure nature of this compound, often derived from biomass, makes it a valuable starting material, or synthon, for the creation of more complex, biologically relevant molecules. Its inherent chirality allows for the synthesis of specific stereoisomers of target compounds, which is crucial in pharmacology.

Nucleoside Analogs: The furanose-like structure of the γ-butyrolactone ring is a key feature that makes it an excellent precursor for nucleoside analogs. The lactone can be chemically modified and opened to form the ribose or deoxyribose sugar moiety that forms the backbone of these compounds. Because the stereochemistry is already set from its synthesis (e.g., from levoglucosenone), it provides a straightforward route to chiral sugar derivatives needed for antiviral or anticancer drug development. nih.govrsc.org

Acetylcholine Analogs: While not a direct precursor in common synthetic routes to acetylcholine, the γ-butyrolactone (GBL) scaffold is of significant interest in neuroscience. A variety of substituted GBLs have been synthesized to study their activity as ligands for receptors in the central nervous system, such as the picrotoxin receptor site of the GABA receptor complex. nih.gov The chiral nature of this compound makes it a suitable starting point for developing novel, enantiomerically pure GBL derivatives to probe these neurological targets.

(+)-Muricatacin Analogs: (+)-Muricatacin is a member of the annonaceous acetogenins, a class of natural products known for their cytotoxic properties. Structurally, it is a substituted γ-butyrolactone. The synthesis of muricatacin and other acetogenins often relies on starting materials from nature's "chiral pool," such as carbohydrates. researchgate.net As a carbohydrate-derived chiral building block, this compound serves as an ideal "gateway synthon" for the stereoselective synthesis of these complex natural products. researchgate.net The core lactone structure is already in place, and synthetic efforts can focus on the elaboration of the side chain.

Table 1: Application in Analog Synthesis

Analog Class Role of this compound
Nucleoside Analogs Serves as a chiral precursor to the sugar moiety (furanose ring).
Acetylcholine Analogs Provides a core scaffold for creating novel γ-butyrolactone ligands for neurological receptors.
(+)-Muricatacin Analogs Acts as a key chiral building block ("gateway synthon") for the total synthesis of acetogenin natural products.

Advanced and Emerging Synthetic Approaches

Recent advancements in synthetic chemistry have focused on sustainable and highly selective methods for producing this compound and its derivatives.

Chemoenzymatic Bromolactonization for Derivatives

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional chemical reactions. While specific examples for this exact compound are specialized, the synthesis of chiral γ-butyrolactones is an area where this approach is valuable. nih.gov Biological and chemoenzymatic methods often employ enzymes to achieve high stereoselectivity in key steps, which can be superior to purely chemical methods. nih.gov Such techniques are part of a growing field focused on producing enantiopure compounds from biomass or petrochemical feedstocks. nih.gov

Baeyer-Villiger Oxidation of Biomass-Derived Levoglucosenone Derivatives

A primary and highly efficient route to this compound is through the Baeyer-Villiger oxidation of levoglucosenone (LGO). nih.gov LGO is a versatile chiral building block that can be produced on a large scale from the pyrolysis of waste cellulose. acs.org

The Baeyer-Villiger reaction inserts an oxygen atom into the LGO bicyclic structure, converting the ketone into an ester (lactone) and opening the ring to form the desired γ-butyrolactone product. Advanced methods have been developed to make this process more sustainable and efficient. One such method is a robust and scalable procedure that uses aqueous hydrogen peroxide as the oxidant, avoiding the need for organic solvents, acids, or metal catalysts. acs.org Another approach involves a rapid, two-step, one-pot microwave-assisted method that significantly reduces reaction times. bohrium.com Continuous-flow reactor technology has also been applied to the hydrogenation of LGO and subsequent oxidation steps, offering excellent scalability and control over the process. rsc.org

Strategies for Chiral Control and Stereoselectivity

The high value of this compound as a synthon is due to its specific stereochemistry. Control over this aspect of its structure is therefore a critical consideration in its synthesis.

Enantioselective Synthesis Techniques

The most effective strategy for producing enantiopure this compound is through a substrate-controlled synthesis starting from an enantiopure precursor. Levoglucosenone, derived from cellulose, preserves one of the natural chiral centers from glucose. acs.org This makes LGO an excellent chiral starting material. nih.gov When LGO undergoes the Baeyer-Villiger oxidation, its inherent chirality is directly transferred to the product lactone. This process is highly enantioselective because the reaction pathway is dictated by the existing stereocenter in the starting material, ensuring the formation of a single enantiomer of the product.

Stereochemical Considerations in Synthesis

The stereochemical outcome of the synthesis from levoglucosenone is governed by its rigid bicyclic structure. LGO's 1,6-anhydro bridge locks the pyranose ring into a fixed conformation and sterically shields the β-face of the molecule. acs.org This steric hindrance forces incoming reagents, such as the oxidant in the Baeyer-Villiger reaction, to attack from the more accessible α-face. This high degree of facial selectivity ensures that the oxidation occurs in a predictable manner, leading to a product with a specific and consistent stereochemistry that reflects the chirality of the original biomass source. nih.govacs.org

Comparative Analysis of Synthetic Methodologies for this compound

The synthesis of this compound, a valuable chiral building block, can be approached through several distinct strategies. The choice of methodology is often dictated by the desired stereochemical outcome, scalability, and the principles of green chemistry. Key approaches include utilizing biomass-derived chiral precursors, such as levoglucosenone (LGO), and asymmetric syntheses from achiral starting materials. This analysis compares these methodologies based on their efficiency, stereocontrol, and suitability for research-scale applications.

Efficiency and Yield Considerations

The efficiency of a synthetic route is determined by factors such as chemical yield, reaction time, energy input, and the atom economy of the process. Methodologies starting from renewable resources are gaining prominence due to their potential for sustainability and efficiency.

A highly efficient and sustainable route to (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one (also known as (S)-γ-hydroxymethyl-γ-butyrolactone or 2H-HBO) begins with the cellulose-derived platform chemical, levoglucosenone (LGO) rsc.orgrsc.org. This process involves two main steps:

Hydrogenation: LGO is first hydrogenated to produce dihydrolevoglucosenone (Cyrene™).

Baeyer-Villiger Oxidation: The resulting Cyrene™ undergoes a Baeyer-Villiger oxidation to yield the target lactone.

A notable advancement in this area is a solvent- and catalyst-free Baeyer-Villiger oxidation that uses aqueous hydrogen peroxide (H₂O₂) as both the solvent and the oxidant rsc.orgrsc.org. This method is exceptionally efficient, providing the enantiopure (S)-lactone in yields as high as 72% rsc.orgrsc.org. The reactions are often clean, and purification can be achieved via short-path distillation, which is advantageous for obtaining a high-purity product rsc.org.

Another approach involves a chemoenzymatic synthesis, which also starts from LGO rsc.org. In this method, the Baeyer-Villiger oxidation is mediated by a lipase. The use of solid buffers in this enzymatic step has been shown to reduce reaction times from 8 to 2 hours and decrease the required enzyme load four-fold, while achieving conversions of 83% or higher rsc.org. The subsequent hydrogenation of the intermediate butenolide furnishes the final saturated lactone.

MethodologyStarting MaterialKey ReactionReported Yield / ConversionKey Advantages
Sustainable Chemical OxidationDihydrolevoglucosenone (Cyrene™)Solvent-free Baeyer-VilligerUp to 72% yieldHigh yield, solvent-free, catalyst-free, uses H₂O₂
Chemoenzymatic SynthesisLevoglucosenone (LGO)Lipase-mediated Baeyer-Villiger≥83% conversion (for BV step)Mild conditions, reduced reaction time with solid buffers
Asymmetric Hydrogenation (Analogous)γ-hydroxymethyl-α,β-butenolideRh-catalyzed hydrogenation>99% conversion (for hydrogenation step)High conversion in the final step, broad substrate scope

Stereocontrol and Enantiomeric Purity

Achieving high enantiomeric purity is critical for the application of this compound in the synthesis of pharmaceuticals and other biologically active molecules. The synthetic strategies differ fundamentally in how they achieve stereocontrol.

Chiral Pool Synthesis: The most direct method for producing the enantiopure compound is through a chiral pool approach, which utilizes a naturally chiral starting material. Levoglucosenone, derived from the pyrolysis of cellulose, is an enantiopure bicyclic ketone rsc.orgrsc.org. The chirality is inherent to the starting material, and when it is converted to the target lactone, the stereocenter is retained. Consequently, both the chemical and chemoenzymatic routes starting from LGO produce (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one with very high enantiomeric purity without the need for a resolution step or an asymmetric catalyst rsc.orgresearchgate.net. This approach is highly effective as it transfers chirality from a renewable feedstock directly to the product.

Asymmetric Catalysis: In contrast, asymmetric synthesis creates chirality from achiral or racemic precursors through the use of a chiral catalyst or reagent nih.govmdpi.com. While no specific asymmetric total synthesis for this compound is extensively detailed in the provided context, general and powerful methods for the asymmetric synthesis of γ-butyrolactones are well-established. These include:

Catalytic Asymmetric Hydrogenation: The hydrogenation of a prochiral γ-substituted butenolide using a chiral metal complex, such as a rhodium-ZhaoPhos catalyst, can produce chiral γ-butyrolactones with excellent enantioselectivity, often up to 99% enantiomeric excess (ee) rsc.org.

Tandem Asymmetric Reactions: A tandem catalytic asymmetric aldol reaction followed by cyclization has been used to convert β,γ-didehydro-γ-lactones and aldehydes into optically active γ-butyrolactones with up to 99% ee nih.gov.

The primary advantage of asymmetric catalysis is its versatility. However, it requires careful optimization of catalysts and conditions to achieve high enantioselectivity. This approach generates a new stereocenter, whereas the chiral pool method preserves an existing one.

MethodologySource of ChiralityTypical Enantiomeric PurityKey Considerations
Chiral Pool Synthesis (from LGO)Inherited from enantiopure starting materialEnantiopure (>99% ee)Stereochemistry is predetermined by the feedstock ((S)-enantiomer)
Asymmetric Catalysis (General)Chiral catalyst (e.g., Rh-complex, organocatalyst)Up to 99% eeRequires catalyst screening and optimization; can access both enantiomers with appropriate catalyst

Scalability for Research Applications

The scalability of a synthetic method is crucial for its practical application, even at the research level where multi-gram quantities are often required. Scalability is influenced by reagent cost, reaction safety, operational simplicity, and purification methods.

The synthesis of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one from LGO has been demonstrated to be highly scalable. The solvent- and catalyst-free Baeyer-Villiger oxidation using aqueous hydrogen peroxide has been successfully performed at the kilogram scale rsc.orgrsc.org. The procedure is operationally simple and avoids the use of hazardous organic solvents or expensive and toxic metal catalysts. Purification by short-path distillation is also amenable to larger scales. These factors make it an attractive and sustainable option for producing significant quantities of the material.

Asymmetric catalytic methods can be more challenging to scale. Chiral ligands and metal catalysts can be expensive, and their complete removal from the final product can be difficult, often requiring extensive chromatography rsc.org. While catalyst loading can be low, the cost can still be prohibitive for large-scale research applications. However, the development of highly active catalysts allows for high substrate-to-catalyst ratios, mitigating some of the cost concerns. For many research applications where flexibility and access to various analogues are more important than cost, these methods remain highly valuable.

MethodologyKey Scalability FactorsLimitations
Chiral Pool Synthesis (from LGO)- Demonstrated on kilogram scale
  • Solvent- and catalyst-free
  • Uses inexpensive oxidant (H₂O₂)
  • Simple distillation purification
  • - Dependent on the availability of LGO
  • Produces only one enantiomer
  • Chemoenzymatic Synthesis- Enzyme can be recycled
  • Mild reaction conditions
  • - Potential for enzyme denaturation
  • May require specific buffering systems
  • Asymmetric Catalysis (General)- Low catalyst loading possible
  • High versatility
  • - High cost of chiral catalysts/ligands
  • Often requires chromatographic purification
  • Potential for metal contamination in product
  • Chemical Reactivity and Transformation of 5 Hydroxymethyl Dihydrofuran 2 3h One

    Reaction Types and Mechanisms

    5-(Hydroxymethyl)dihydrofuran-2(3H)-one is a versatile chiral building block in organic synthesis due to its unique structural features. chemimpex.com The presence of a lactone (cyclic ester) and a primary alcohol (hydroxymethyl group) allows for a variety of chemical transformations.

    Oxidation of the Hydroxymethyl Group to Carboxylic Acid

    The primary hydroxymethyl group of this compound can be oxidized to a carboxylic acid, yielding (S)-5-oxotetrahydrofuran-2-carboxylic acid. beilstein-journals.org This transformation is a key step in the synthesis of various complex molecules. While specific reagents for the direct oxidation of this compound are not extensively detailed in the provided results, the oxidation of similar 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) provides insights into potential methodologies. sciengine.commdpi.comumich.edu The conversion of HMF to FDCA involves the oxidation of both a hydroxymethyl group and an aldehyde group to carboxylic acids. sciengine.com This suggests that strong oxidizing agents could be employed for the selective oxidation of the hydroxymethyl group in this compound.

    Reduction of the Furan (B31954) Ring to Tetrahydrofuran (B95107) Derivatives

    The furan ring of this compound can be reduced to form various tetrahydrofuran derivatives. This type of reduction, often a hydrogenation reaction, can lead to the formation of compounds like 2,5-bis(hydroxymethyl)furan (BHMF) from related furan compounds such as 5-hydroxymethylfurfural (HMF). utoronto.canih.govrsc.org The reduction of the lactone functionality can also occur, leading to diol products. For instance, the reduction of (S)-5-oxotetrahydrofuran-2-carboxylic acid with borane (B79455) methyl sulfide (B99878) complex (BH3·Me2S) yields (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, demonstrating the reduction of a carboxylic acid to a primary alcohol while retaining the lactone ring. beilstein-journals.org

    Nucleophilic Substitution Reactions of the Hydroxymethyl Group

    The hydroxymethyl group in this compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. A common example is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles. Another documented reaction is the formation of a benzyl (B1604629) ether by treating (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one with sodium hydride and benzyl bromide. beilstein-journals.org

    Ring-Opening Reactions and Subsequent Transformations

    The lactone ring of this compound is susceptible to ring-opening reactions under both acidic and basic conditions. sciengine.com This reactivity is fundamental to its use as a synthetic intermediate. For example, Lewis acid-catalyzed ring-opening benzannulation of similar 5-(indolyl)2,3-dihydrofuran acetals has been developed. mdpi.com In the context of related furan compounds, furan ring opening reactions are essential for synthesizing diverse functional groups and complex molecular structures. rsc.org

    Derivatization Strategies for Academic Studies

    The ability to derivatize this compound is crucial for its application in academic research, particularly in the synthesis of novel compounds and the study of structure-activity relationships. beilstein-journals.org

    Functionalization at the Hydroxymethyl Group

    Functionalization at the hydroxymethyl group is a primary strategy for derivatization. beilstein-journals.org This can be achieved through various reactions, including:

    Esterification: The hydroxyl group can be acylated with various acylating agents to form esters.

    Etherification: As previously mentioned, the hydroxyl group can be converted into an ether, such as a benzyl ether, to protect the alcohol or to introduce a specific functionality. beilstein-journals.org

    Halogenation: The hydroxyl group can be replaced by a halogen, which can then serve as a handle for further transformations.

    These derivatization strategies allow for the synthesis of a wide array of analogs and derivatives for various scientific investigations.

    Modifications of the Lactone Ring

    The dihydrofuranone ring is a key structural motif that can be chemically altered through several pathways, including reduction and ring-opening reactions. These modifications are fundamental for converting this chiral building block into different types of compounds.

    One of the primary modifications of the lactone ring is its reduction. Under forcing conditions with specific catalysts, the furan ring can be reduced to form the corresponding tetrahydrofuran derivative. For instance, hydrogenation over a platinum catalyst can lead to the saturation of the furan ring, yielding 2,5-bis(hydroxymethyl)tetrahydrofuran from related furan compounds. wikipedia.org This type of reduction transforms the lactone into a diol with a saturated heterocyclic core. Another potential transformation is the ring-opening of the furan unit, which can lead to the formation of γ-diketone structures. mdpi.com This occurs in acidic environments and represents a significant alteration of the heterocyclic system. mdpi.com

    Furthermore, the lactone moiety can undergo ring-opening polymerization. Studies on related furan derivatives, such as 2,5-dihydro-2,5-dimethoxyfuran, have shown that polymerization can be initiated electrochemically, proceeding through a ring-opening mechanism to form poly(DHMF). researchgate.net This process fundamentally alters the cyclic nature of the starting material to create linear polymers. The polymerization of similar molecules like 2,3-dihydrofuran (B140613) has also been investigated, indicating that the dihydrofuranone structure is a candidate for creating novel polymeric materials. researchgate.net

    The table below summarizes key reactions involving the modification of the furanone lactone ring, based on reactions of similar structures.

    Reaction Type Reagents/Conditions Product Type Significance
    Ring ReductionHydrogenation (e.g., Pt catalyst)Tetrahydrofuran derivativesCreates saturated heterocyclic diols. wikipedia.org
    Ring-OpeningAcidic environmentγ-Diketone structuresForms linear, acyclic structures. mdpi.com
    Ring-Opening PolymerizationElectrochemical initiation; Catalysts (e.g., Boron trifluoride)Linear polymersGenerates novel polymeric materials. researchgate.net

    Synthesis of Structurally Diverse Analogues

    This compound serves as a valuable chiral precursor for the synthesis of more complex and structurally diverse molecules. Its inherent chirality and functional groups allow it to be a starting point for creating a variety of heterocyclic and acyclic compounds.

    The synthesis of analogues often leverages the reactivity of both the lactone ring and the hydroxymethyl group. For example, the lactone can be opened and then re-cyclized to form different heterocyclic systems, or it can be used as a scaffold to introduce new functionalities. The synthesis of neuroprotective analogues, for instance, has been achieved using precursors with a similar 5-substituted dihydrofuran-2(3H)-one core, highlighting the utility of this scaffold in medicinal chemistry.

    One synthetic strategy involves the Heck reaction, a palladium-catalyzed cross-coupling reaction. In the synthesis of related furan derivatives, the Heck reaction has been used to couple cyclic olefins like 2,3-dihydrofuran with aryl or vinyl bromides, leading to the formation of 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans. organic-chemistry.org Such methodologies can be adapted to create a wide range of substituted furanone analogues.

    Another approach involves the Vilsmeier-Haack and Wittig reactions. This two-step sequence has been successfully employed to synthesize 5-hydroxymethyl-2-vinylfuran from furfuryl acetate, a related furan derivative. mdpi.com This demonstrates a pathway to introduce vinyl groups, which are versatile handles for further chemical modifications, such as polymerization or click chemistry. The synthesis of various furan-based compounds, including those with potential applications in materials science, often starts from simple, functionalized furan precursors. wikipedia.orgnih.gov

    The table below outlines examples of synthetic routes used to generate diverse analogues from furan-based precursors.

    Synthetic Route Key Reactions Starting Material (Example) Product Analogue (Example) Reference
    ArylationMizoroki-Heck Reaction2,3-Dihydrofuran2-Aryl-2,5-dihydrofurans organic-chemistry.org
    Vinyl Group IntroductionVilsmeier-Haack & Wittig ReactionsFurfuryl acetate5-Hydroxymethyl-2-vinylfuran mdpi.com
    Reduction to DiolsHydrogenation5-Hydroxymethylfurfural2,5-Bis(hydroxymethyl)furan wikipedia.orgrsc.org

    Biological Activity and Mechanistic Investigations

    In Vitro Biological Activity Studies

    In vitro studies have been crucial in elucidating the biological potential of 5-(hydroxymethyl)dihydrofuran-2(3H)-one and its related compounds. Research has primarily focused on its effects on cancer cells and microbes.

    Cytotoxic Effects and Apoptosis Induction in Cancer Cell Lines

    Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. This cytotoxicity is often linked to the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis. researchgate.net

    The cytotoxic and apoptotic activities of this compound derivatives have been evaluated in several cancer cell lines. For instance, derivatives have shown significant inhibitory effects against HeLa cells. Studies have reported an IC50 value of 62.37 µg/mL for certain derivatives against HeLa cells, indicating considerable anticancer potential. researchgate.net The compound's activity has also been observed in other cancer cell lines, including Jurkat T-leukaemia cells, where it has been shown to induce apoptosis.

    Research has also extended to other cancer types. For example, derivatives of the related 5-hydoxy-1H-pyrrol-2-(5H)-one have shown strong anti-proliferative activity against a wide range of human cancer cell lines, while normal human IMR90 cells were relatively insensitive. semanticscholar.org

    Cell LineCompound TypeObserved EffectIC50 Value
    HeLaThis compound derivativeCytotoxicity62.37 µg/mL researchgate.net
    Jurkat T-leukaemiaThis compound derivativeApoptosis InductionNot Specified
    HCT-1163,4-dibromo-5-(triisopropylsilyloxy)-furan-2(5H)-oneApoptosis Induction7.3 to 21.3 μM nih.gov
    PC-38-GeranyloxycoumarinApoptosis Induction35.2% apoptosis at IC50 researchgate.net
    M-3 Melanoma(E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea (PAPU1)Apoptosis InductionDose-dependent bmbreports.org

    Mechanistic studies have begun to unravel the apoptotic pathways triggered by furan-containing compounds. In studies on furan (B31954) itself, exposure led to an increase in the expression of crucial apoptotic genes such as Casp3 and Trp53, while decreasing the expression of the anti-apoptotic gene Bcl2. nih.gov This suggests an activation of the intrinsic apoptotic pathway. researchgate.netnih.gov

    Further investigations into derivatives of the furan-2(5H)-one core have revealed that their pro-apoptotic activity can be modulated by chemical modifications. nih.gov For instance, the compound 3,4-dibromo-5-(triisopropylsilyloxy)-furan-2(5H)-one was found to induce apoptosis in colon cancer cell lines through the down-regulation of survivin and the activation of caspase-3. nih.gov Caspases are a family of proteases that play a central role in the execution of apoptosis. researchgate.net The activation of caspase-3 is a key event in the apoptotic cascade. nih.gov

    Flow cytometry analysis has been a valuable tool in confirming apoptosis, showing an increase in both early and late apoptotic cell populations upon treatment with these compounds.

    Cell Cycle Disruption and Arrest

    In addition to inducing apoptosis, derivatives of this compound have been found to disrupt the normal progression of the cell cycle in cancer cells.

    A significant finding is the accumulation of cells in the G2/M phase of the cell cycle following treatment with these compounds. This indicates an arrest at this checkpoint, which is a critical control point in cell division. By preventing cells from entering mitosis, these compounds effectively halt proliferation. nih.gov This G2/M arrest has been observed in various cancer cell lines treated with derivatives of this compound.

    Antimicrobial Efficacy

    Beyond its anticancer properties, derivatives of this compound have also demonstrated antimicrobial activity. Research has indicated that these compounds possess efficacy against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests their potential as a basis for the development of new antibiotic agents.

    Activity against Pathogenic Bacteria

    While direct studies on this compound are limited, research on related furanone derivatives has shown promising antibacterial action. For instance, certain 2(5H)-furanone derivatives have demonstrated specific activity against Gram-positive bacteria, including methicillin-sensitive and -resistant Staphylococcus aureus (MRSA). These derivatives were found to repress the growth of bacteria such as S. aureus, Staphylococcus epidermidis, Bacillus cereus, Bacillus subtilis, and Micrococcus luteus at concentrations between 8–16 μg/mL, and exhibited bactericidal effects at 32 μg/mL. In contrast, Gram-negative bacteria like Klebsiella pneumoniae, Serratia marcescens, Pseudomonas aeruginosa, and Escherichia coli remained largely unaffected at concentrations up to 128 μg/mL.

    The mechanism of action for some furanone derivatives appears to involve the disruption of bacterial quorum sensing. While the exact molecular targets are still under investigation, it is suggested that these compounds can penetrate the cells of Gram-positive bacteria and interfere with their communication pathways.

    Activity against Rice Pathogens (e.g., Magnaporthe oryzae, Xanthomonas oryzae)

    There are indications that this compound may possess antimicrobial activity against significant rice pathogens. chemicalbook.com Specifically, it has been suggested to have potential effects against Magnaporthe oryzae, the fungus causing rice blast, and Xanthomonas oryzae, the bacterium responsible for bacterial blight. chemicalbook.com However, detailed research findings and mechanistic studies to substantiate these claims in peer-reviewed literature are not extensively available. The potential agricultural applications of this compound warrant further investigation to validate these initial suggestions.

    Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

    Emerging evidence suggests that this compound and its isomer, 5-(hydroxymethyl)furan-2(5H)-one, exhibit activity against Mycobacterium tuberculosis. This finding is significant as it provides a potential scientific basis for the traditional use of plants like Knowltonia vesicatoria in treating tuberculosis. The antimycobacterial properties of these compounds highlight a promising area for the development of new therapeutic agents against this persistent pathogen.

    Antioxidant Properties and Free Radical Scavenging

    The antioxidant potential of this compound has been noted, with studies suggesting its ability to scavenge free radicals. This activity is likely associated with the hydroxymethyl group and the furan ring structure, which can participate in oxidation-reduction reactions and influence cellular redox states. Investigations into the antioxidant capacity of this compound have been linked to its presence in natural sources, such as pineapple plant waste biomass. chemicalbook.com

    Cholesterol-Lowering Effects (via Mevinic Acid Precursor Activity)

    A significant area of interest for this compound lies in its role as a precursor for the synthesis of mevinic acids. Mevinic acids are crucial as they act as inhibitors of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, mevinic acids can effectively lower LDL cholesterol levels. The (S)-enantiomer of this compound is specifically utilized as a chiral synthon in the synthesis of these cholesterol-lowering agents. chemicalbook.com This application underscores the pharmaceutical importance of this compound as a building block for cardiovascular drugs.

    Anti-inflammatory Properties of Derivatives

    While direct studies on the anti-inflammatory properties of this compound are not widely documented, research on its derivatives has shown notable effects. The related compound, 5-hydroxymethylfurfural (B1680220) (5-HMF), has been demonstrated to mitigate inflammatory responses. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, 5-HMF pretreatment led to a concentration-dependent reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Furthermore, 5-HMF was found to suppress the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation. nih.gov The mechanism of action appears to involve the inhibition of the MAPK, NF-κB, and Akt/mTOR signaling pathways. nih.gov

    Analgesic Efficacy of Derivatives

    Derivatives of dihydrofuran-2(3H)-one have been the subject of research for their analgesic properties. A number of 3-substituted derivatives have been synthesized and evaluated for their pain-relieving efficacy using models such as the hot plate and writhing tests. nih.gov These studies have revealed that certain derivatives exhibit strong analgesic activity, in some cases surpassing that of reference compounds like morphine and acetylsalicylic acid. nih.gov For example, a series of dihydrofuran-2(3H)-one (γ-butyrolactone, GBL) derivatives showed high efficacy in animal models of acute pain. nih.gov The effective doses (ED50) of these compounds were found to be comparable to those of established analgesics, indicating the potential of this chemical scaffold in the development of new pain management therapies. nih.gov

    Molecular Mechanisms of Actionbenchchem.comnih.gov

    The biological activity of this compound is rooted in its distinct molecular structure, featuring a dihydrofuran ring and a crucial hydroxymethyl group at the 5-position. This configuration allows for specific interactions within biological systems, influencing a range of cellular processes.

    Interaction with Molecular Targets and Pathwaysbenchchem.comnih.gov

    The hydroxymethyl group is a key player in the compound's ability to interact with molecular targets. It can form hydrogen bonds, which enhances its binding to enzymes and receptors. The nature of these interactions and the pathways affected are context-dependent, varying with the specific biological environment.

    Derivatives of this compound have shown potential in significant biological pathways. For instance, certain derivatives have demonstrated notable anticancer potential, with an IC50 value of 62.37 µg/mL against HeLa cell lines. Additionally, its antimicrobial properties are highlighted by minimum inhibitory concentration (MIC) values as low as 1.00 µg/mL against pathogenic bacteria. A structurally related compound, YC-1, which contains a hydroxymethyl-furyl group, is known to inhibit hypoxia-inducible factor-1 (HIF-1), a key transcription factor in cellular response to hypoxia and a target in cancer therapy. nih.govrsc.org

    Influence on Cellular Redox Statesnih.gov

    While direct studies on the influence of this compound on cellular redox states are not extensively detailed in the provided context, the activity of related compounds provides some insight. The inhibition of HIF-1 by the related compound YC-1 suggests a potential role in modulating cellular responses to oxidative stress, as HIF-1 is closely linked to the cellular redox environment. nih.gov

    Modulation of Enzyme and Receptor Activitynih.gov

    The core structure and its substituents are critical in modulating enzyme and receptor activity. The hydroxymethyl group is a more effective substituent than other groups for certain biological activities. nih.gov The interaction is highly specific; for example, in the case of YC-1 derivatives, only the furan heterocycle B substitution results in HIF-1 inhibitory activity. nih.gov This highlights the precise structural requirements for enzymatic inhibition.

    Molecular Docking Studies with Key Enzymes (e.g., Inflammatory Pathways, MAO-B, COMT)benchchem.comnih.gov

    Molecular docking studies have been instrumental in understanding the interaction of dihydrofuran-2-one derivatives with key enzymes like monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), both of which are important targets in the treatment of Parkinson's disease. cerradopub.com.br

    Theoretical studies have evaluated the interaction of dihydrofuran-2-one and its derivatives with both MAO-B and COMT. cerradopub.com.br The results indicated that several derivatives could act as MAO-B inhibitors, with some showing lower inhibition constants (Ki) than established drugs like selegiline, rasagiline, and safinamide. cerradopub.com.br Similarly, a number of these derivatives were suggested to be COMT antagonists, exhibiting lower Ki values than entacapone (B1671355) and tolcapone. cerradopub.com.br These findings suggest that these compounds could be promising therapeutic alternatives for Parkinson's disease. cerradopub.com.br

    The binding of inhibitors to MAO-B is a complex process, with the active site located in a hydrophobic cavity. Molecular docking simulations help to visualize how these compounds orient themselves within this cavity to interact with key amino acid residues and the FAD cofactor. nih.govnih.gov

    Table 1: Molecular Docking Insights for Dihydrofuran-2-one Derivatives

    Enzyme Target Key Findings Potential Therapeutic Application
    MAO-B Some derivatives show lower inhibition constants (Ki) compared to selegiline, rasagiline, and safinamide. cerradopub.com.br Parkinson's Disease cerradopub.com.br

    | COMT | Several derivatives exhibit lower inhibition constants (Ki) than entacapone and tolcapone. cerradopub.com.br | Parkinson's Disease cerradopub.com.br |

    Structure-Activity Relationship (SAR) Studiesnih.gov

    Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound and its analogs. These studies reveal how modifications to the chemical structure affect its interaction with biological targets.

    For the related compound 5-(hydroxymethyl)-2-furfural (HMF), SAR studies have shown that the furan ring substituted with both a hydroxymethyl group and a formyl group is essential for the selective inhibition of DNA polymerase lambda (pol λ) and terminal deoxynucleotidyltransferase (TdT). nih.gov Simpler components like furan, furfuryl alcohol, or 2-furaldehyde alone did not show any inhibitory activity. nih.gov This underscores the importance of the specific arrangement of functional groups for biological efficacy.

    In the context of YC-1 derivatives, SAR studies have established that for HIF-1 inhibitory activity, an indazole core is superior to benzoimidazole or imidazopyridine. nih.gov Furthermore, only a furan heterocycle at a specific position leads to activity, and a hydroxymethyl group at the R2 position is the most effective substituent. nih.gov

    Table 2: Structure-Activity Relationship Highlights

    Structural Moiety Influence on Biological Activity Reference Compound(s)
    Hydroxymethyl and Formyl Groups on Furan Ring Essential for selective inhibition of DNA polymerase λ and TdT. nih.gov 5-(hydroxymethyl)-2-furfural (HMF)
    Indazole Core Provides better HIF-1 inhibitory activity than other heterocyclic cores. nih.gov YC-1 Derivatives
    Furan Heterocycle Necessary for HIF-1 inhibitory activity when substituted at a specific position. nih.gov YC-1 Derivatives

    | Hydroxymethyl Group | More effective substituent at the R2 position for HIF-1 inhibition. nih.gov | YC-1 Derivatives |

    Natural Occurrence and Biosynthesis Excluding Basic Identification Data

    Identification in Plant Metabolites

    Despite the rich and varied chemical profiles of onion cultivars such as Allium cepa var. Aggregatum, which are known to produce a wide array of sulfur compounds and other secondary metabolites, there is no specific information available in the searched literature to confirm the isolation or identification of 5-(hydroxymethyl)dihydrofuran-2(3H)-one from these sources.

    Presence in Marine Organisms (e.g., Marine Sponges (Haliclona spp.))

    Marine sponges are prolific sources of novel secondary metabolites with diverse chemical structures. However, a review of the available literature did not yield any evidence of this compound being isolated from marine sponges of the genus Haliclona or other documented marine organisms.

    Detection in Wine Volatiles

    The volatile composition of wine is a complex mixture that contributes significantly to its aroma and flavor profile. This mixture includes various esters, alcohols, and lactones. Some furan (B31954) derivatives are known to be present in wine, often formed from the thermal degradation of wood components during the coopering of barrels used for aging. While related compounds are found in wine, the direct detection and quantification of this compound as a volatile compound in wine has not been specifically reported in the surveyed scientific literature.

    Relationship to Natural Products (e.g., Butyrolactone Lignans)

    The core structure of this compound is a γ-butyrolactone ring. This structural motif is a fundamental building block for a wide array of natural products found across different biological sources. nih.govresearchgate.net Of particular note is its relationship to the butyrolactone lignans (B1203133), a significant class of phytoestrogens found in many plants. nih.govjst.go.jp These lignans are formed from the dimerization of two phenylpropanoid units and are characterized by the presence of a central butyrolactone ring. nih.gov

    The structural connection between this compound and butyrolactone lignans is evident when comparing it to prominent examples like matairesinol (B191791) and arctigenin. The foundational structure of these lignans is the dihydrofuran-2(3H)-one ring.

    This compound : Features a simple hydroxymethyl (-CH₂OH) substituent at the C5 position of the lactone ring. nih.gov

    Matairesinol and Arctigenin : These are classified as dibenzylbutyrolactone lignans. drugbank.comhmdb.ca They possess the same dihydrofuran-2(3H)-one (γ-butyrolactone) core but are distinguished by complex substituted benzyl (B1604629) groups at the C3 and C4 positions, rather than a simple group at C5. hmdb.caresearchgate.net

    The table below details the structural comparison:

    CompoundCore StructureKey Substituents
    This compound Dihydrofuran-2(3H)-oneA hydroxymethyl group at the C5 position.
    Matairesinol Dihydrofuran-2(3H)-one(4-hydroxy-3-methoxyphenyl)methyl groups at the C3 and C4 positions. hmdb.ca
    Arctigenin Dihydrofuran-2(3H)-oneA (3,4-dimethoxyphenyl)methyl group at the C4 position and a (4-hydroxy-3-methoxyphenyl)methyl group at the C3 position. researchgate.net

    This comparison highlights that while they share a common lactone ring, the complexity and substitution pattern of the lignans are significantly different from the simpler structure of this compound.

    The isomer of the title compound, 5-(hydroxymethyl)furan-2(5H)-one, is also a known chemical entity. However, based on the reviewed literature, there are no specific documented instances of the co-isolation of this compound and 5-(hydroxymethyl)furan-2(5H)-one from the same natural source.

    Applications in Advanced Organic Synthesis As a Chiral Synthon

    Role as a Chiral Building Block for Complex Molecules

    5-(hydroxymethyl)dihydrofuran-2(3H)-one, especially its chiral forms like (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, is recognized as a key chiral building block. bldpharm.com This utility stems from its bifunctional nature, possessing both a lactone ring and a primary hydroxyl group, which can be chemically manipulated. The inherent chirality of the molecule allows for the stereoselective synthesis of complex target molecules, a critical aspect in the development of pharmaceuticals and other specialized chemicals.

    Its structure facilitates a range of chemical transformations:

    Oxidation : The primary hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction : The lactone ring can be reduced to form tetrahydrofuran (B95107) derivatives.

    Substitution : The hydroxyl group can be converted into a good leaving group, enabling nucleophilic substitutions to introduce diverse functionalities.

    These reactions allow chemists to use the compound as a starting point for building more elaborate molecular architectures with specific stereochemistry.

    Table 1: Chemical Transformations of this compound

    Reaction Type Reagents/Conditions Product Type Reference
    Oxidation Oxidizing agents Carboxylic acid derivatives
    Reduction Reducing agents Tetrahydrofuran derivatives

    Synthesis of Bioactive Compounds

    The chiral nature of this compound makes it an important intermediate in the synthesis of various bioactive compounds. targetmol.com It is widely utilized in biochemical experiments and research aimed at drug discovery. targetmol.com

    This compound is a noted precursor in the synthesis of medicinal compounds. synhet.com Its structural framework is a component of various molecules being investigated for therapeutic applications. For instance, derivatives of this lactone have been synthesized and studied for their potential as anticancer agents by evaluating their ability to induce apoptosis and disrupt the cell cycle in cancer cell lines.

    While direct synthesis of nucleoside analogs from this compound is a specialized area, related furan (B31954) derivatives are key in this field. For example, 2,5-Furandimethanol, a compound structurally related to the furan class, is used as a raw material to synthesize nucleoside derivatives. chemicalbook.com The structural features of this compound make it a plausible candidate for similar applications, where the furanone ring can mimic the ribose sugar backbone of natural nucleosides.

    As a chiral building block, this compound is suitable for the synthesis of optically active ligands. cymitquimica.com These ligands are crucial in asymmetric catalysis, a field that relies on chiral molecules to control the stereochemical outcome of a chemical reaction. The defined stereocenter of the furanone can be incorporated into larger ligand structures designed to coordinate with metal centers, thereby creating a chiral environment for catalysis.

    Development of Specialized Derivatives for Research

    Researchers actively develop specialized derivatives of this compound to probe biological processes and to create new chemical entities for further investigation. A modular synthesis approach allows for the creation of analogues where different functional groups can be introduced. These derivatives are then used in studies to understand structure-activity relationships.

    Table 2: Examples of Specialized Derivatives and Their Research Applications

    Derivative Name Structural Modification Research Application Reference
    5-(Bromomethyl)dihydrofuran-2(3H)-one Brominated C5 substituent Synthetic intermediate
    5-(Iodomethyl)dihydrofuran-2(3H)-one Iodinated C5 substituent Potential radiopharmaceutical precursor

    Future Directions and Research Opportunities

    Exploration of Novel Synthetic Pathways

    The development of efficient and innovative synthetic routes to produce 5-(hydroxymethyl)dihydrofuran-2(3H)-one and its derivatives is a significant area of ongoing research. Current methods often involve the lactonization or functionalization of existing dihydrofuranone frameworks. For instance, the synthesis of the (S)-enantiomer can be achieved through the reduction of (S)-5-oxotetrahydrofuran-2-carboxylic acid using a borane (B79455) dimethyl sulfide (B99878) complex. beilstein-journals.org Another approach involves asymmetric organocatalytic domino Michael-SN2 reactions to create enantioselective dihydrofuran derivatives.

    Future research will likely focus on developing more sustainable and atom-economical synthetic strategies. This includes the exploration of biocatalytic methods, employing enzymes to achieve high stereoselectivity under mild reaction conditions. Additionally, flow chemistry techniques are being investigated to enable continuous and scalable production of this valuable building block. beilstein-journals.org

    In-depth Mechanistic Elucidation of Biological Activities

    While preliminary studies have highlighted the potential biological activities of this compound, a comprehensive understanding of its mechanisms of action is still evolving. The molecule's furan (B31954) ring and hydroxymethyl group are key to its interactions with biological targets, potentially modulating the activity of various enzymes and receptors. Research indicates that this compound may possess antimicrobial and antioxidant properties. chemicalbook.com

    Future investigations will aim to pinpoint the specific molecular pathways affected by this compound. This will involve a combination of in vitro and in vivo studies to identify protein targets and elucidate the downstream signaling cascades. Techniques such as proteomics and metabolomics will be instrumental in mapping the cellular response to treatment with this compound and its analogs.

    Design and Synthesis of Advanced Analogs for Targeted Research

    The structural scaffold of this compound provides a versatile platform for the design and synthesis of novel analogs with enhanced or targeted biological activities. By modifying the hydroxymethyl group or introducing various functional groups to the furan ring, researchers can create a library of derivatives with diverse pharmacological profiles. For example, the hydroxymethyl group can be oxidized to a carboxylic acid or substituted through nucleophilic reactions.

    The synthesis of these analogs allows for systematic structure-activity relationship (SAR) studies, which are crucial for identifying the key structural features responsible for specific biological effects. researchgate.net This targeted approach could lead to the development of more potent and selective agents for various therapeutic areas. The ability to create diverse derivatives underscores the compound's importance as a building block in medicinal chemistry. chemimpex.com

    Computational Chemistry and Molecular Modeling Studies

    Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. srce.hr In the context of this compound, these in silico methods can provide valuable insights into its physicochemical properties and biological interactions. Quantum chemical calculations, for instance, can be used to understand the mechanisms of its formation and potential side reactions. rsc.org

    Molecular dynamics simulations can model the interaction of the compound with specific protein targets, helping to predict binding affinities and guide the design of more effective analogs. srce.hr These computational approaches can significantly accelerate the research and development process by prioritizing the synthesis of compounds with the highest potential for desired activities, thereby saving time and resources. srce.hrrsc.org

    Investigation into Broader Biological and Agricultural Applications

    The potential applications of this compound extend beyond the pharmaceutical realm. Its inherent biological activity suggests potential uses in agriculture. For instance, studies indicate it may have antimicrobial activity against plant pathogens like Magnaporthe oryzae and Xanthomonas oryzae, which affect rice crops. chemicalbook.com

    Further research is warranted to explore its efficacy as a potential biopesticide or plant growth regulator. Investigations into its environmental fate and impact on non-target organisms will be crucial for developing safe and effective agricultural applications. The antioxidant properties of this compound, potentially derived from pineapple plant waste, also open avenues for its use as a natural preservative in food and other products. chemicalbook.comnih.gov

    Q & A

    Q. How can discrepancies in reported NMR data for dihydrofuranone derivatives be resolved?

    • Methodological Answer : Cross-validate spectral data using deuterated solvents (CDCl₃ vs. DMSO-d₆) and internal standards (TMS). Compare with literature for analogous compounds (e.g., 5-methyl or azido derivatives) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.